molecular formula C12H22ClNO4S B2370699 Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate CAS No. 1955547-38-2

Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate

Cat. No.: B2370699
CAS No.: 1955547-38-2
M. Wt: 311.82
InChI Key: WILWNVQOKSGXME-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate is a chemical compound that belongs to the class of azepane carboxylates. It is a white crystalline solid that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate typically involves the reaction of azepane derivatives with chlorosulfonyl compounds under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and at room temperature.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups.

    Reduction Reactions: Sulfonamide or sulfonic acid derivatives.

    Oxidation Reactions: Sulfone derivatives.

Scientific Research Applications

Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, materials for organic electronics, and other industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
  • Tert-butyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate is unique due to its specific azepane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl 4-(chlorosulfonylmethyl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-7-4-5-10(6-8-14)9-19(13,16)17/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILWNVQOKSGXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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